N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide
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Overview
Description
N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable nitrile or carboxylic acid derivative.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable reactions.
Attachment of Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction with a suitable halide or through reductive amination.
Formation of Benzamide: The final benzamide structure can be formed by coupling the benzothiazole derivative with a suitable benzoyl chloride or benzamide precursor.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.
Cyano-Substituted Compounds: Compounds with cyano groups, such as cyanobenzene.
Piperidine Derivatives: Compounds containing piperidine moieties, such as piperidine itself or piperidine-based drugs.
Uniqueness
N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c22-12-15-3-6-18-19(11-15)28-21(25-18)26-20(27)16-4-1-14(2-5-16)13-24-17-7-9-23-10-8-17/h1-6,11,17,23-24H,7-10,13H2,(H,25,26,27) |
InChI Key |
HOBCGEYJXOAAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C#N |
Origin of Product |
United States |
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